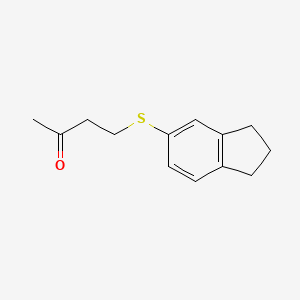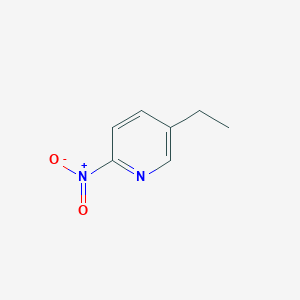
5-Ethyl-2-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2-nitropyridine is a nitro-substituted pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The nitro group in this compound enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-nitropyridine typically involves nitration of 5-ethylpyridine. One common method is the reaction of 5-ethylpyridine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions: 5-Ethyl-2-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The ethyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 5-Ethyl-2-aminopyridine.
Substitution: Various substituted pyridine derivatives.
Oxidation: 5-Carboxy-2-nitropyridine.
科学的研究の応用
5-Ethyl-2-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Ethyl-2-nitropyridine depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound can interact with enzymes and receptors, influencing cellular processes and exhibiting biological activity.
類似化合物との比較
2-Nitropyridine: Lacks the ethyl group, making it less hydrophobic.
5-Methyl-2-nitropyridine: Similar structure but with a methyl group instead of an ethyl group.
3-Nitropyridine: Nitro group positioned differently, affecting its reactivity.
Uniqueness: 5-Ethyl-2-nitropyridine is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical properties and reactivity. Its specific substitution pattern makes it a valuable intermediate in the synthesis of various organic compounds.
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
5-ethyl-2-nitropyridine |
InChI |
InChI=1S/C7H8N2O2/c1-2-6-3-4-7(8-5-6)9(10)11/h3-5H,2H2,1H3 |
InChIキー |
LHKRFYRHKCUPCB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


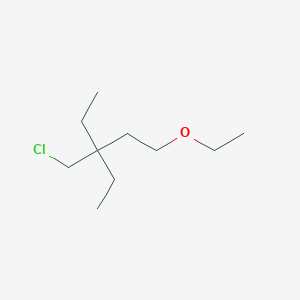
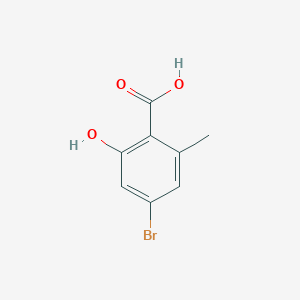
![5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13645911.png)
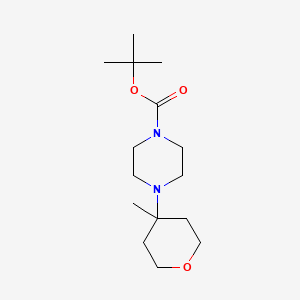
![5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13645929.png)
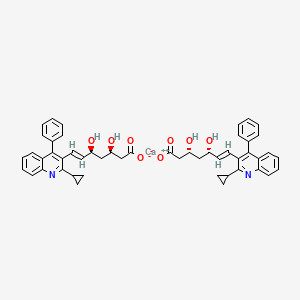

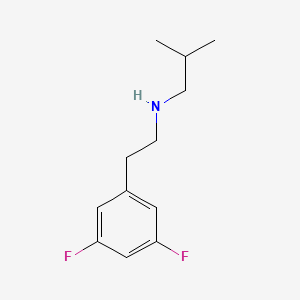
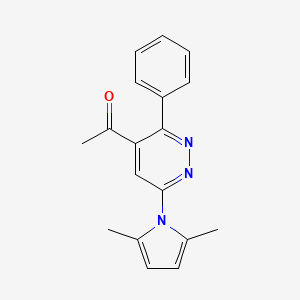
![3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13645972.png)
![Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)
![2-[4-(Methylsulfanyl)phenyl]propanal](/img/structure/B13645996.png)
![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride](/img/structure/B13646004.png)
